Resazurin sodium salt
Overview
Description
Mechanism of Action
Target of Action
Resazurin sodium salt, also known as Resazurin sodium or 3H-Phenoxazin-3-one, 7-hydroxy-, 10-oxide, sodium salt or Diazoresorcinol (sodium), is primarily targeted at metabolically active cells . It is used in microbiological, cellular, and enzymatic assays .
Mode of Action
This compound is a redox-sensitive dye that is weakly fluorescent, nontoxic, and cell-permeable . When cells are treated with resazurin, it is internalized by cells and metabolically reduced in the cytoplasm of living cells by cytosolic, microsomal, and mitochondrial dehydrogenase or reductase enzymes . This reduction process produces resorufin, a highly fluorescent pink compound .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the reduction of the dye by aerobic respiration of metabolically active cells . This reduction process changes the dye from its oxidized form (blue) to a fluorescent intermediate (red) .
Pharmacokinetics
The pharmacokinetics of this compound primarily involve its reduction in the cytoplasm of living cells . The resulting fluorescence intensity provides a reliable estimate of viable cell numbers . .
Result of Action
The result of the action of this compound is the production of resorufin, a highly fluorescent pink compound . The fluorescence intensity of resorufin provides a reliable estimate of viable cell numbers, making it a useful indicator of cell viability .
Action Environment
The action of this compound is influenced by the redox potential of the culture medium . The dye is sensitive to light, and it should be stored protected from light at 2–8 °C for up to 12 months . The dye is also sensitive to pH changes, with a blue to purple color above pH 6.5 and an orange color below pH 3.8 .
Biochemical Analysis
Biochemical Properties
Resazurin sodium salt plays a significant role in biochemical reactions. It is reduced to resorufin by metabolically active cells, specifically by enzymes involved in the electron transport chain within mitochondria . This reduction process is promoted by NADH reductase and carnitine dehydrogenase . The reduction of resazurin correlates with the number of live cells .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It is used to assess mammalian cell toxicity, viability, migration, and invasion . It can also be used to detect the presence of viable cells in mammalian cell cultures . The reduction of resazurin to resorufin is used as an indicator of cell viability .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reduction to resorufin by metabolically active cells. This reduction process is carried out by cytosolic, microsomal, and mitochondrial dehydrogenase or reductase enzymes . The conversion of resazurin to resorufin can be used to detect NADH, NADPH, or diaphorase levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Therefore, it is crucial to have standardized and rigorously optimized protocols to ensure consistent and accurate results .
Metabolic Pathways
This compound is involved in metabolic pathways that involve the reduction of resazurin to resorufin. This process is carried out by dehydrogenases using NADH/NADPH as co-substrate .
Transport and Distribution
It is known that when cells are treated with resazurin, it is internalized by cells and metabolically reduced in the cytoplasm of living cells .
Subcellular Localization
It is known that the reduction of resazurin to resorufin occurs in the cytoplasm of living cells, involving cytosolic, microsomal, and mitochondrial dehydrogenase or reductase enzymes .
Preparation Methods
Resazurin sodium is prepared by an acid-catalyzed condensation between resorcinol and 4-nitrosoresorcinol, followed by oxidation of the intermediate with manganese (IV) oxide . The crude reaction product is then treated with excess sodium carbonate to yield the sodium salt of resazurin, which is the commercial form of the dye .
Chemical Reactions Analysis
Resazurin sodium undergoes several types of chemical reactions, primarily involving reduction and oxidation processes. It is reduced irreversibly to the highly fluorescent pink compound resorufin, which can be further reduced reversibly to colorless dihydroresorufin by photo-deoxygenation, chemical reactions, and reductive organic compounds produced through cell metabolism . Common reagents used in these reactions include sodium sulfide and other reducing agents . The major products formed from these reactions are resorufin and dihydroresorufin .
Scientific Research Applications
Resazurin sodium is widely used in scientific research due to its versatility and sensitivity. Some of its key applications include:
Cell Viability Assays: It is used to assess the viability and metabolic activity of living cells by measuring the conversion of resazurin to resorufin.
Microbiological Assays: It is employed to detect bacterial and yeast contamination in biological fluids.
Drug Development: It is used in cytotoxicity assays to screen potential drug candidates and assess pharmaceutical and chemical toxicity.
Metabolic Activity Studies: It is used to characterize the metabolic activity of mitochondria and other cellular components.
Environmental Monitoring: It is used to monitor redox reactions in cell cultures and environmental samples.
Comparison with Similar Compounds
Resazurin sodium is often compared with other redox-sensitive dyes such as tetrazolium salts (e.g., MTT) and other phenoxazine dyes. Some similar compounds include:
Tetrazolium Salts (MTT): Like resazurin sodium, MTT is used to assess cell viability and metabolic activity.
Resorufin: The reduced form of resazurin sodium, resorufin, is highly fluorescent and used in similar applications.
Dihydroresorufin: The further reduced form of resorufin, dihydroresorufin, is used to monitor redox potential in various systems.
Resazurin sodium is unique in its ability to undergo reversible redox reactions, making it a valuable tool for monitoring dynamic changes in redox potential and metabolic activity in various scientific research applications .
Biological Activity
Resazurin sodium salt, also known as alamarBlue™, is a phenoxazine dye widely utilized in biological assays due to its ability to indicate metabolic activity in living cells. This compound is particularly valuable in microbiology and cell biology for assessing cell viability, proliferation, and metabolic functions. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
- Chemical Formula : C₁₂H₆NNaO₄
- Molecular Weight : 251.17 g/mol
- CAS Number : 62758-13-8
- Color Change : Transitions from blue/purple (oxidized) to pink/red (reduced) upon reduction by viable cells.
Resazurin is non-fluorescent until it is reduced to resorufin, a highly fluorescent compound. This reduction occurs primarily in the presence of NADH or NADPH, facilitated by enzymes such as diaphorase. The fluorescence intensity correlates directly with the metabolic activity of the cells being studied, making it a reliable indicator for various biological assays .
Applications
- Cell Viability Assays : Resazurin is extensively used to assess cell viability in different organisms, including bacteria, yeast, and mammalian cells.
- Antimicrobial Testing : It serves as a tool for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of antimicrobial agents against various pathogens.
- Mitochondrial Activity Measurement : The compound is also employed to evaluate mitochondrial functions in vitro due to its sensitivity to redox changes within cells .
Antimicrobial Activity
This compound exhibits significant antibacterial properties against various pathogens:
- Francisella tularensis : At a concentration of 44 μM, resazurin demonstrated a potent bactericidal effect against this pathogen, which is responsible for tularemia. A reduction in bacterial growth was observed by up to 100-fold after one day of treatment .
- Neisseria gonorrhoeae : Studies showed that resazurin could inhibit the growth of multiple antibiotic-resistant strains of N. gonorrhoeae at concentrations as low as 2.8 µg/mL, indicating its potential as an alternative therapeutic agent .
Cell Proliferation and Viability
Resazurin-based assays have shown excellent correlation with traditional viability assays like MTT/XTT. Its low toxicity allows for prolonged studies on cell survival and proliferation without adversely affecting cellular functions .
Case Studies
- Study on Antitubercular Activity : Resazurin microtiter assays (REMA) were employed to evaluate the susceptibility of newly synthesized compounds against multidrug-resistant Mycobacterium tuberculosis. The results indicated that resazurin effectively distinguished between susceptible and resistant strains, underscoring its utility in drug development .
- Assessment of Cellularity in ECM Scaffolds : Research demonstrated that resazurin reduction could reliably quantify viable cell numbers within three-dimensional extracellular matrix scaffolds, providing insights into cellular behavior in tissue engineering applications .
Table 1: Summary of Antimicrobial Efficacy
Pathogen | Concentration (μM) | Observed Effect |
---|---|---|
Francisella tularensis | 44 | 100-fold reduction in growth |
Neisseria gonorrhoeae | 2.8 | Significant reduction in viability |
Table 2: Comparison with Other Viability Assays
Assay Type | Sensitivity | Toxicity | Application Area |
---|---|---|---|
Resazurin Assay | High | Low | Bacterial and eukaryotic cells |
MTT/XTT Assay | Moderate | Moderate | Eukaryotic cells only |
Tritiated Thymidine | High | High | Cell proliferation |
Properties
CAS No. |
62758-13-8 |
---|---|
Molecular Formula |
C12H7NNaO4 |
Molecular Weight |
252.18 g/mol |
IUPAC Name |
sodium;10-oxido-7-oxophenoxazin-10-ium-3-olate |
InChI |
InChI=1S/C12H7NO4.Na/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16;/h1-6,14H; |
InChI Key |
UYXSVQYIDVRWQT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=[N+]2[O-].[Na+] |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=[N+]2[O-].[Na] |
Appearance |
A crystalline solid |
Key on ui other cas no. |
62758-13-8 |
physical_description |
Dark green odorless powder; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
Synonyms |
7-Hydroxy-3H-Phenoxazin-3-one-10-oxide Sodium Salt; Sodium Resazurin; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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